molecular formula C18H25N3O3S B1145118 N'-Désméthylsulfonyl dofétilide CAS No. 115256-12-7

N'-Désméthylsulfonyl dofétilide

Numéro de catalogue: B1145118
Numéro CAS: 115256-12-7
Poids moléculaire: 363.5 g/mol
Clé InChI: RSQWCMABKYFNIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N’-Desmethylsulfonyl Dofetilide is a chemical compound with the molecular formula C18H25N3O3S and a molecular weight of 363.47 g/mol . . This compound is primarily used in research and development settings to study the properties and effects of Dofetilide and its related compounds.

Applications De Recherche Scientifique

Background on Dofetilide

Dofetilide functions by blocking the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This mechanism helps restore normal sinus rhythm in patients with atrial fibrillation or flutter. The compound has shown significant efficacy in maintaining sinus rhythm and reducing hospitalization rates related to heart failure in various clinical studies .

Atrial Fibrillation and Flutter Management

N'-Desmethylsulfonyl Dofetilide has been studied for its role in managing atrial fibrillation and flutter. Clinical trials have demonstrated that dofetilide effectively converts these arrhythmias to sinus rhythm and maintains it over time. For instance, a study involving patients with left ventricular dysfunction showed that dofetilide increased the probability of maintaining sinus rhythm at one year compared to placebo (79% vs. 42%) .

Congestive Heart Failure

In patients with congestive heart failure, dofetilide has been associated with a reduction in hospitalization rates due to worsening heart failure. A significant trial indicated that dofetilide not only converted atrial fibrillation but also prevented its recurrence, thereby improving patient outcomes . The risk of hospitalization for heart failure was notably lower in the dofetilide group compared to placebo (risk ratio 0.75) .

Case Studies and Research Findings

Several case studies highlight the effectiveness and safety of N'-Desmethylsulfonyl Dofetilide:

  • Study on Efficacy : In a double-blind study involving 1,518 patients with symptomatic congestive heart failure, dofetilide significantly reduced the recurrence of atrial fibrillation (hazard ratio for recurrence 0.35) .
  • Safety Profile : Although there were instances of torsade de pointes (a type of polymorphic ventricular tachycardia), these events were relatively rare (3.3% in treated groups) . Ongoing monitoring during treatment initiation is recommended to mitigate risks associated with QT interval prolongation .

Mécanisme D'action

Target of Action

N’-Desmethylsulfonyl Dofetilide, an impurity standard of Dofetilide , primarily targets the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, also known as IKr . This ion channel plays a crucial role in the repolarization phase of the cardiac action potential, which is essential for maintaining the normal rhythm of the heart .

Mode of Action

The compound works by blocking the IKr ion channel . This blockade results in a prolongation of the cardiac action potential duration, primarily due to delayed repolarization . This action effectively increases the refractory period of the cardiac tissue, which can help to prevent the occurrence of abnormal heart rhythms .

Biochemical Pathways

The blockade of the IKr ion channel by N’-Desmethylsulfonyl Dofetilide affects the cardiac repolarization pathway . By delaying repolarization, the compound prolongs the duration of the action potential and the effective refractory period. This can help to prevent rapid, uncontrolled heart rhythms and maintain normal sinus rhythm .

Pharmacokinetics

Dofetilide is well absorbed and has a bioavailability of 96% . It is metabolized in the liver via the CYP3A4 enzyme and excreted in the urine, with 80% excreted as unchanged drug . The elimination half-life is approximately 10 hours .

Result of Action

The primary result of N’-Desmethylsulfonyl Dofetilide’s action is the maintenance of normal sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter . By blocking the IKr ion channel and prolonging the action potential duration, the compound can help to prevent the rapid, uncontrolled heart rhythms associated with these conditions .

Méthodes De Préparation

The synthesis of N’-Desmethylsulfonyl Dofetilide involves several steps, starting with the reaction between p-nitrophenyl ethylamine hydrochloride and 4-(2-chloroethoxy)nitrobenzene . This is followed by a methylation reaction to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Des Réactions Chimiques

N’-Desmethylsulfonyl Dofetilide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of ether or ester derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

N’-Desmethylsulfonyl Dofetilide can be compared with other similar compounds, such as:

The uniqueness of N’-Desmethylsulfonyl Dofetilide lies in its specific structural modifications, which allow researchers to study the effects of these changes on the overall activity and efficacy of Dofetilide.

Activité Biologique

N'-Desmethylsulfonyl Dofetilide is a derivative of Dofetilide, a class III antiarrhythmic drug primarily used to manage atrial fibrillation and atrial flutter. Understanding the biological activity of this compound involves examining its pharmacological properties, mechanisms of action, and clinical implications. This article synthesizes findings from various studies and clinical trials to provide a comprehensive overview.

Dofetilide, including its derivative N'-Desmethylsulfonyl Dofetilide, exerts its effects primarily through the inhibition of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes. This blockade prolongs the action potential duration and increases the effective refractory period, which is crucial in controlling arrhythmias. The primary targets include:

  • Voltage-gated inwardly rectifying potassium channel (KCNH2) : This channel is responsible for IKr and is inhibited by dofetilide.
  • ATP-sensitive inward rectifier potassium channel (KCNJ11) : Another target that contributes to the overall pharmacological profile of dofetilide .

Pharmacokinetics

The pharmacokinetic profile of Dofetilide is characterized by:

  • Absorption : Over 90% bioavailability when administered orally.
  • Distribution : Volume of distribution is approximately 3 L/kg.
  • Protein Binding : Ranges from 60% to 70%.
  • Metabolism : Primarily hepatic, with renal excretion accounting for about 80% of the dose as unchanged drug.
  • Half-life : Approximately 10 hours, with variations based on individual patient factors such as renal function .

Clinical Efficacy

Clinical trials have demonstrated that Dofetilide effectively converts atrial fibrillation to normal sinus rhythm (NSR) and maintains NSR post-conversion. Key findings from studies include:

  • Conversion Rates : In clinical trials, higher doses (500 mcg) resulted in conversion rates significantly greater than placebo (66% vs. 21%) after one year .
Dose (mcg)Conversion Rate (%)Median Time to Recurrence (days)
Placebo2134
1254131
25049>365
50066>365
  • Long-term Maintenance : Patients treated with dofetilide maintained NSR significantly longer compared to those receiving placebo or other antiarrhythmics like sotalol .

Safety Profile

While dofetilide is generally well tolerated, it is associated with risks such as:

  • QT Prolongation : A notable side effect that can lead to Torsades de Pointes (TdP), particularly at higher doses.
  • Adverse Events : The incidence of serious adverse events was similar across treatment groups, but monitoring for arrhythmias is crucial during therapy .

Case Studies

  • EMERALD Trial : In this multicenter study, patients receiving high-dose dofetilide showed a significant improvement in conversion rates to NSR compared to those on lower doses or placebo. After three days, conversion rates were noted at 29.5% for the high-dose group .
  • Long-term Outcomes : A follow-up analysis indicated that patients maintained on dofetilide had a median time to recurrence exceeding one year in many cases, emphasizing its efficacy as a long-term therapeutic option for atrial fibrillation management .

Propriétés

Numéro CAS

115256-12-7

Formule moléculaire

C18H25N3O3S

Poids moléculaire

363.5 g/mol

Nom IUPAC

N-[4-[2-[2-(4-aminophenyl)ethyl-methylamino]ethoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C18H25N3O3S/c1-21(12-11-15-3-5-16(19)6-4-15)13-14-24-18-9-7-17(8-10-18)20-25(2,22)23/h3-10,20H,11-14,19H2,1-2H3

Clé InChI

RSQWCMABKYFNIZ-UHFFFAOYSA-N

SMILES canonique

CN(CCC1=CC=C(C=C1)N)CCOC2=CC=C(C=C2)NS(=O)(=O)C

Synonymes

N-[4-[2-[[2-(4-aminophenyl)ethyl]methylamino]ethoxy]phenyl]-methanesulfonamide; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.